4-ethyl-3-iodoaniline hydrochloride
Description
4-Ethyl-3-iodoaniline hydrochloride is an aromatic amine derivative characterized by an ethyl group at the para position and an iodine atom at the meta position relative to the amino group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:
- Molecular Formula: C₈H₁₁ClIN (inferred from substituent analysis)
- Molecular Weight: ~285.54 g/mol (calculated based on substituents and HCl)
- CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., 4-Bromo-3-ethoxyaniline hydrochloride, CAS 125756-95-8 ) suggest similar registration frameworks.
- Applications: Primarily used as a synthetic intermediate in pharmaceutical and organic chemistry due to its halogen and amine functional groups .
Properties
CAS No. |
2408962-38-7 |
|---|---|
Molecular Formula |
C8H11ClIN |
Molecular Weight |
283.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-iodoaniline hydrochloride generally involves the iodination of 4-ethylaniline. A common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the 3-position of the aniline ring. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 4-ethyl-3-iodoaniline hydrochloride may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The hydrochloride salt is then formed by treating the iodinated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-iodoaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substituted Anilines: Products of substitution reactions where the iodine atom is replaced by other functional groups.
Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the aniline group.
Scientific Research Applications
4-ethyl-3-iodoaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-3-iodoaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and the aniline group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4-ethyl-3-iodoaniline hydrochloride with analogs differing in substituents or positional isomerism:
Key Observations:
- Halogen Influence : Iodine’s large atomic radius (vs. Br, Cl) increases molecular weight and polarizability, favoring nucleophilic substitution or Suzuki coupling reactions .
- Substituent Position : Para-ethyl vs. para-alkoxy groups (e.g., ethoxy, methoxy) alter electron density. Ethyl is weakly electron-donating via inductive effects, while alkoxy groups donate electrons via resonance, affecting amine basicity and solubility .
- Hydrogen Bonding : Hydrochloride salts universally exhibit ionic interactions, enhancing crystallinity and solubility in aqueous media .
Q & A
Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The HCl salt enhances solubility in polar solvents but may deprotonate under basic conditions. Pre-react neutralization (e.g., with NaHCO₃) liberates the free amine, increasing nucleophilicity. Kinetic studies under varying pH conditions (3–9) reveal optimal reactivity windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
